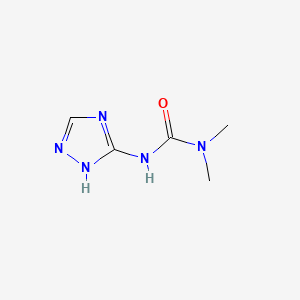
Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)): is a chemical compound that belongs to the class of urea derivatives It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) typically involves the reaction of 1,1-dimethylurea with a triazole derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted urea compounds .
Scientific Research Applications
Chemistry: In chemistry, urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound may be used in studies related to enzyme inhibition and protein interactions. Its triazole ring structure allows it to interact with biological molecules, making it a valuable tool for biochemical research .
Medicine: It may be used in the development of new drugs with therapeutic properties, such as antifungal, antibacterial, or anticancer agents .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) involves its interaction with specific molecular targets and pathways. The triazole ring in its structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,3-Dimethylurea: This compound is similar in structure but lacks the triazole ring.
1,1-Dimethyl-3-(4-fluorophenyl)urea: This compound features a fluorophenyl group instead of a triazole ring.
Uniqueness: Urea, 1,1-dimethyl-3-(3-(4H-1,2,4-triazolyl)) is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. This makes it distinct from other urea derivatives and valuable for various applications in research and industry .
Properties
CAS No. |
56872-71-0 |
|---|---|
Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
1,1-dimethyl-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C5H9N5O/c1-10(2)5(11)8-4-6-3-7-9-4/h3H,1-2H3,(H2,6,7,8,9,11) |
InChI Key |
MYJPPMSENUWRIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=NC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


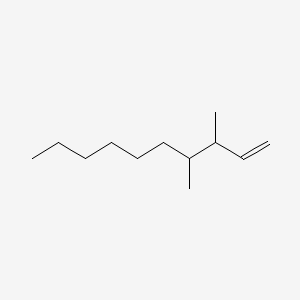
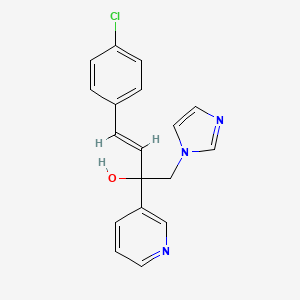
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
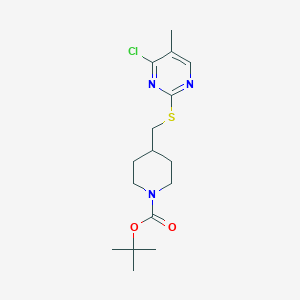
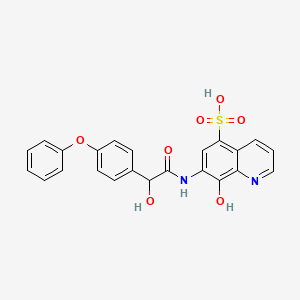
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)

![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)
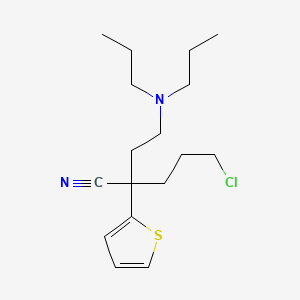
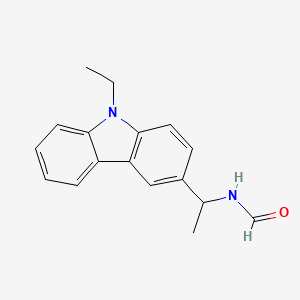
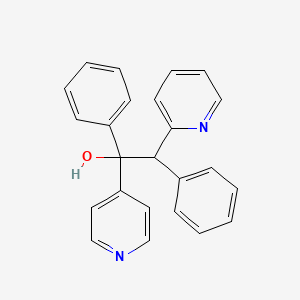
![9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13947881.png)
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
